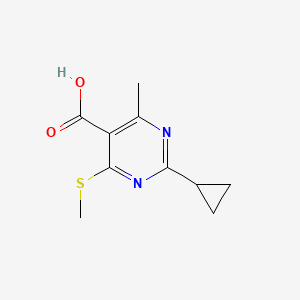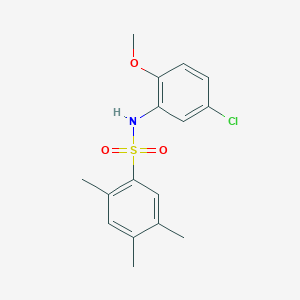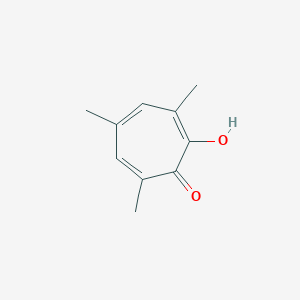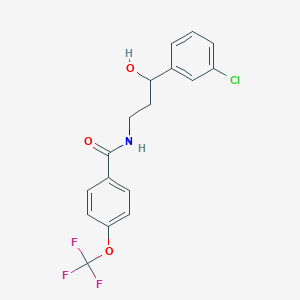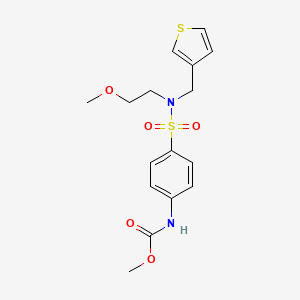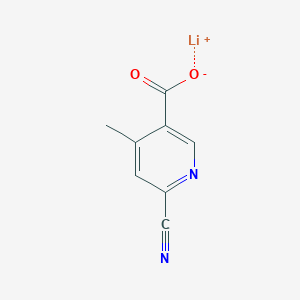
Lithium;6-cyano-4-methylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Lithium;6-cyano-4-methylpyridine-3-carboxylate” is a chemical compound with the CAS Number: 2241138-92-9 . It has a molecular weight of 168.08 . The IUPAC name for this compound is lithium 6-cyano-4-methylnicotinate .
Physical and Chemical Properties This compound is a powder at room temperature . The storage temperature for this compound is at room temperature .
Wissenschaftliche Forschungsanwendungen
1. Neuroprotective and Anti-Aging Properties
Lithium has been identified as a neuroprotective agent with potential anti-aging properties. A study on Caenorhabditis elegans demonstrated that exposure to lithium at clinically relevant concentrations increased survival during normal aging, potentially via altered gene expression related to nucleosome functions and chromatin structure (McColl et al., 2008).
2. Potential in MRI Contrast Agents
Research on a lithium-based compound, Li3cbda, has revealed its use in creating a stable, water-soluble Mn(ii) complex, which shows potential as a biocompatible T1-weighted MRI contrast agent (Khannam et al., 2017).
3. Role in Cellular Survival and Apoptosis
Lithium chloride, a form of lithium, has been shown to exhibit a biphasic dose-dependent effect on human breast cancer cells, influencing cell survival and apoptosis by regulating various signaling molecules and membrane potential alterations (Suganthi et al., 2012).
4. Enhancement of Anti-Inflammatory Effects
A study has indicated that lithium can potentiate anti-inflammatory effects when combined with xanthine and catechin molecules. This suggests a possible safe consumption of caffeine mixed with bioactive molecules along with lithium for bipolar disorder patients (Barbisan et al., 2017).
5. Impact on Circadian Rhythm
Lithium has been shown to influence the circadian clock through its inhibitory action on glycogen synthase kinase 3 (GSK3), thereby affecting the stability of the nuclear receptor Rev-erbα, a component of the circadian rhythm (Yin et al., 2006).
6. Application in Neurodegenerative Disorders
Lithium's inhibition of GSK-3 has implications for treating neurodegenerative disorders like Alzheimer's disease, as it affects tau phosphorylation and enhances microtubule assembly in neurons (Hong et al., 1997).
7. Lithium Distribution in the Brain
A study focusing on the distribution of lithium in the brain used the 6Li isotope and a nuclear reaction technique, providing insights into lithium's action mechanism in psychiatric practice (Thellier et al., 1980).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
lithium;6-cyano-4-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.Li/c1-5-2-6(3-9)10-4-7(5)8(11)12;/h2,4H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKECUKCLWZDCBC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=NC=C1C(=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanamine](/img/structure/B2680671.png)

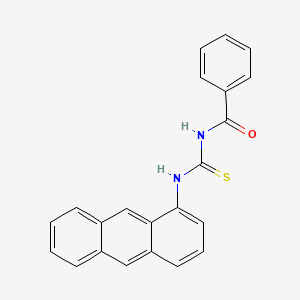
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2680682.png)
